molecular formula C17H21NO4 B11464765 (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11464765
M. Wt: 303.35 g/mol
InChI Key: GFGKBAXEDKXEDL-JYRVWZFOSA-N
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Description

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one: is a complex organic compound characterized by its bicyclic structure and the presence of a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized using a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the bicyclic core with a trimethoxybenzaldehyde derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions, while the bicyclic core provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • Disilane-bridged architectures

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of a bicyclic core and a trimethoxyphenyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C17H21NO4/c1-20-14-9-11(10-15(21-2)17(14)22-3)8-13-16(19)12-4-6-18(13)7-5-12/h8-10,12H,4-7H2,1-3H3/b13-8-

InChI Key

GFGKBAXEDKXEDL-JYRVWZFOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3CCN2CC3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3CCN2CC3

Origin of Product

United States

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